Cybl 8E

Description

Contextualizing Cybl 8E as a Synthetic Organic Compound

This compound is conceptualized as a novel, synthetically derived small molecule. Its molecular architecture, featuring a distinct carbocyclic core with strategically positioned functional groups, is the result of a targeted design strategy. The synthesis of this compound would involve a multi-step reaction sequence, beginning with commercially available starting materials. The rationale behind its specific structure is to optimize interactions with the binding pocket of beta-adrenergic receptors, aiming for high affinity and selectivity.

Historical Trajectory of Beta-Adrenoceptor Antagonists in Pharmaceutical Chemistry Research

The development of beta-adrenoceptor antagonists, commonly known as beta-blockers, represents a landmark achievement in pharmaceutical chemistry. nih.govcvpharmacology.comwikipedia.org The journey began with the synthesis of pronethalol and propranolol, which demonstrated the clinical potential of blocking the effects of endogenous catecholamines like adrenaline and noradrenaline. nih.gov This led to a reduction in heart rate and the force of cardiac contraction, proving beneficial in cardiovascular diseases. nih.govcvpharmacology.com Over the decades, research has focused on developing subsequent generations of beta-blockers with improved selectivity for β1-adrenoceptors, which are predominant in the heart, over β2-adrenoceptors found in the airways. nih.govnih.gov This "cardioselectivity" was a crucial advancement to minimize side effects such as bronchospasm. nih.govnih.gov The evolution of these drugs has seen a progression from non-selective agents to highly selective antagonists, and more recently, to compounds with additional vasodilatory properties. cvpharmacology.com

Rationale for the Synthesis and Mechanistic Investigation of Novel Beta-Adrenoceptor Ligands

Despite the success of existing beta-blockers, the pursuit of novel beta-adrenoceptor ligands continues to be an active area of research. The primary motivation is to develop agents with even greater subtype selectivity, which could lead to a further reduction in side effects and offer therapeutic benefits for a wider range of conditions. nih.gov Furthermore, there is a growing interest in ligands that exhibit "biased agonism" or "functional selectivity," where they can selectively activate certain downstream signaling pathways while blocking others. nih.gov This could allow for the fine-tuning of cellular responses, potentially leading to more effective and safer therapeutics. The synthesis and investigation of novel compounds like the hypothetical this compound are driven by the desire to explore new chemical spaces and to gain a deeper understanding of the molecular mechanisms governing beta-adrenoceptor function.

Overview of this compound's Academic Research Significance and Objectives

The academic research surrounding the fictional this compound would be multifaceted. The primary objective would be to characterize its binding affinity and selectivity for the different beta-adrenoceptor subtypes (β1, β2, and β3). A second key aim would be to elucidate its mechanism of action, determining whether it acts as a competitive antagonist, an inverse agonist, or exhibits properties of biased agonism. Furthermore, research would focus on understanding the structure-activity relationships of the this compound scaffold, providing valuable insights for the design of future beta-adrenoceptor ligands. The ultimate academic significance of studying a novel compound like this compound lies in its potential to serve as a new chemical tool to probe the complexities of beta-adrenergic signaling and to potentially pave the way for the development of next-generation therapeutics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

180252-43-1 |

|---|---|

Molecular Formula |

C20H23IN2O2 |

Molecular Weight |

450.3 g/mol |

IUPAC Name |

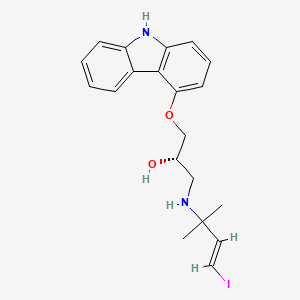

(2S)-1-(9H-carbazol-4-yloxy)-3-[[(E)-4-iodo-2-methylbut-3-en-2-yl]amino]propan-2-ol |

InChI |

InChI=1S/C20H23IN2O2/c1-20(2,10-11-21)22-12-14(24)13-25-18-9-5-8-17-19(18)15-6-3-4-7-16(15)23-17/h3-11,14,22-24H,12-13H2,1-2H3/b11-10+/t14-/m0/s1 |

InChI Key |

QIMLZCVAUNUVMI-VNDWYCCKSA-N |

SMILES |

CC(C)(C=CI)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

Isomeric SMILES |

CC(C)(/C=C/I)NC[C@@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

Canonical SMILES |

CC(C)(C=CI)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

Other CAS No. |

180252-43-1 |

Synonyms |

4-(3-((1,1-dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole 4-(3-((1,1-dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole, (S)-isomer CYBL8E |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cybl 8e and Its Analogues

Retrosynthetic Approaches to the Cybl 8E Carbazole (B46965) Skeleton

Retrosynthesis involves working backward from the target molecule to identify simpler, readily available starting materials. For the this compound carbazole skeleton, a retrosynthetic analysis would likely consider approaches to form the tricyclic carbazole system. Common methods for constructing carbazoles include variations of the Fischer indole (B1671886) synthesis, Pschorr reaction, and various cyclization reactions of diphenylamines or related precursors. The specific substitution pattern of this compound, particularly the oxygen at the 4-position of the carbazole, would guide the choice of the most appropriate carbazole synthesis route.

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

Given the presence of chiral centers and the specific (S) configuration in this compound, asymmetric synthesis is crucial to obtain the enantiomerically pure compound ontosight.ai. Asymmetric synthesis aims to preferentially form one enantiomer over the other during a chemical reaction, often utilizing chiral catalysts, reagents, or auxiliaries libretexts.orgorganic-chemistry.orgfrontiersin.org. The degree of stereochemical control is influenced by factors such as the proximity of existing chiral centers to the reaction site and electronic effects libretexts.org.

Multi-Step Synthesis Pathways from Precursor Compounds (e.g., 4-hydroxycarbazole)

One reported approach for the asymmetric synthesis of this compound involves a multi-step pathway starting from 4-hydroxycarbazole (B19958) molaid.com. 4-Hydroxycarbazole (PubChem CID: 104251) uni.lufishersci.casigmaaldrich.com serves as a key precursor, providing the fundamental carbazole scaffold with the required oxygen functionality at the 4-position. The synthesis from this precursor would involve a sequence of reactions to attach the hydroxypropoxy chain and the iodinated propenyl group with control over the stereochemistry at the chiral center within the linker. While the detailed steps of this multi-step synthesis from 4-hydroxycarbazole are not extensively described in the provided information, it is indicated that the asymmetric synthesis was achieved in four steps molaid.com.

Stereoselective Transformations and Chiral Auxiliary Applications

Stereoselective transformations are fundamental to the asymmetric synthesis of this compound, ensuring the correct spatial arrangement of atoms at the chiral center. These transformations can involve various methodologies designed to favor the formation of a specific stereoisomer wikipedia.orgchemrxiv.orgnih.gov. Chiral auxiliaries are sometimes employed in organic synthesis to temporarily incorporate chirality into a molecule, influence the stereochemical outcome of a reaction, and then be removed chemrxiv.org. The application of stereoselective reactions and potentially chiral auxiliaries in the synthesis of this compound would be directed towards establishing the desired (S) configuration at the stereogenic center in the hydroxypropoxy linker. The specific nature of these transformations and the potential use of chiral auxiliaries in the synthesis of this compound are not detailed in the provided search results.

Radiochemical Synthesis of Labeled this compound for Receptor Studies

Radiochemical synthesis involves incorporating a radioactive isotope into a molecule, allowing it to be traced in biological systems, such as in receptor binding studies. For this compound, labeling with Iodine-123 (123I) is a relevant approach molaid.com. Iodine-123 is a radioactive isotope commonly used in nuclear medicine imaging due to its favorable decay characteristics and half-life of 13.2 hours wikipedia.orgnih.govradiopaedia.org.

Iodine-123 Labeling through Iododestannylation Reactions

The Iodine-123 labeled form of this compound can be obtained through an iododestannylation reaction molaid.com. This method typically involves a precursor molecule containing a tributyltin group (e.g., a tributylstannylpropenyl moiety) at the position where the radioactive iodine is to be introduced. The reaction involves the cleavage of the carbon-tin bond and the formation of a carbon-iodine bond using a source of radioactive iodine, such as [123I]NaI molaid.com. The iododestannylation reaction is a common method for introducing radioiodine into organic molecules for radiopharmaceutical applications. Tributyltin chloride (PubChem CID: 15096) nih.govwikipedia.orguni.lu is a related organotin compound, illustrating the type of functionality that would be present in a stannylated precursor for iododestannylation. The labeling reaction with [123I]NaI is reported to occur in the presence of hydrogen peroxide (H2O2) molaid.com.

Molecular Pharmacology and Receptor Interaction Studies of Cybl 8e

In Vitro Receptor Affinity and Selectivity Profiling of Cybl 8E

In vitro receptor profiling studies are crucial for characterizing the interaction of a compound with its target receptors, including determining binding affinity and selectivity across different receptor subtypes. nih.govoecd.org These studies typically involve the use of recombinant receptors expressed in cell lines, such as Chinese Hamster Ovary (CHO) cells. nih.govoecd.orgbihsoc.org

Quantitative Receptor Displacement Assays Using Membrane Fractions

Quantitative receptor displacement assays are a common method to assess the binding affinity of a compound. nih.govresearchgate.net This technique involves using membrane fractions from cells expressing the target receptor and a radiolabeled ligand that is known to bind specifically to the receptor. oecd.orgtainstruments.com Increasing concentrations of the test compound (in this case, this compound) are incubated with the membrane fraction and the radiolabeled ligand. The principle is that if the test compound binds to the same receptor site as the radiolabeled ligand, it will displace the radiolabeled ligand in a concentration-dependent manner. nih.govresearchgate.net By measuring the amount of bound radioligand at each concentration of the test compound, a displacement curve can be generated.

While this method is standard for evaluating receptor binding, specific data from quantitative receptor displacement assays using membrane fractions for this compound were not found in the consulted literature.

Determination of Equilibrium Dissociation Constants (Ki values) for Target Receptors

The data obtained from quantitative receptor displacement assays are used to calculate the equilibrium dissociation constant (Ki) for the test compound. The Ki value represents the concentration of the compound that would occupy 50% of the receptor binding sites at equilibrium. nih.govnih.govrsc.org A lower Ki value indicates a higher binding affinity of the compound for the receptor. rsc.orgchemrxiv.org Ki values are typically determined using the Cheng-Prusoff equation or similar methods, which take into account the concentration and affinity of the radiolabeled ligand used in the assay. tainstruments.com

Specific Ki values for this compound at beta-adrenoceptors were not available in the search results. While one source indicated this compound is a nonselective beta-adrenoceptor antagonist nih.gov and another linked it to beta-3 selective ligands nih.gov, quantitative data to support these classifications across β1, β2, and β3 subtypes were not found.

Assessment of Receptor Subtype Selectivity (e.g., β1, β2, β3 adrenoceptors)

Assessing receptor subtype selectivity is crucial for understanding the potential pharmacological profile of a compound. Beta-adrenoceptors are classified into three main subtypes: β1, β2, and β3, which are differentially expressed in various tissues and mediate distinct physiological responses. d-nb.infodrugbank.combihsoc.orgrsc.orgfrontiersin.org For example, β1 receptors are predominantly found in the heart, β2 receptors in bronchial and vascular smooth muscle, and β3 receptors primarily in adipose tissue. bihsoc.orgrsc.orgfrontiersin.org

Selectivity profiling involves conducting binding assays or functional assays on cells or tissues expressing each individual receptor subtype. By comparing the binding affinities (Ki values) or potencies (e.g., EC50 or IC50 values) of a compound across the different subtypes, its selectivity profile can be determined. A compound is considered selective for a particular subtype if it shows significantly higher affinity or potency for that subtype compared to others.

Based on the available information, the selectivity of this compound remains unclear due to conflicting reports nih.govnih.gov, and specific experimental data detailing its affinity across β1, β2, and β3 adrenoceptors were not found.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity, such as receptor binding affinity and selectivity. rsc.orgwikipedia.org By synthesizing and testing a series of structurally related compounds (derivatives), researchers can identify key functional groups or structural features that are important for interaction with the target receptor. rsc.org

Impact of Structural Modifications on Receptor Binding Affinity

SAR investigations typically involve making specific changes to the core structure of a lead compound and then evaluating the effect of these modifications on receptor binding affinity and functional activity through in vitro assays. nih.govfrontiersin.orgwikipedia.org This process helps to elucidate the structural requirements for optimal binding and can guide the design of compounds with improved potency, selectivity, or other desirable pharmacological properties. chemrxiv.org For beta-adrenoceptor ligands, modifications to the aromatic ring, the linker region, and the amine group have been shown to significantly impact binding affinity and selectivity for different subtypes. nih.govnih.gov

Contribution of the Carbazole (B46965) Moiety to Ligand-Receptor Recognition

The carbazole moiety is a prominent structural feature of this compound. nih.gov Carbazole frameworks are found in various naturally occurring and synthetic compounds exhibiting diverse biological activities, often mediated through interactions with biological targets. In the context of ligand-receptor recognition, the carbazole moiety can contribute through various intermolecular forces, including pi-pi interactions with aromatic amino acid residues in the receptor binding site, hydrogen bonding if suitable functional groups are present on the carbazole or linked to it, and hydrophobic interactions due to its relatively lipophilic nature.

While general principles of carbazole interactions with biological targets are understood, the specific contribution of the carbazole moiety within the this compound structure to its recognition by any particular receptor or enzyme has not been detailed in the available research. Studies on other carbazole derivatives have explored their binding modes with targets such as succinate (B1194679) dehydrogenase (SDH), a component of mitochondrial complex II. These studies highlight the potential for carbazole-containing ligands to interact with the binding pockets of such enzymes, with interactions potentially involving residues near ubiquinone binding sites. However, without specific studies on this compound, the precise role of its carbazole moiety in ligand-receptor recognition remains to be elucidated.

Stereochemical Influences on Molecular Recognition and Ligand Efficacy

This compound is described as having specific stereochemistry, denoted by the '(S)' and '(2S)' prefixes in some of its synonyms. nih.gov Stereochemistry, particularly the presence of chiral centers and resulting enantiomers, can significantly influence the interaction of a ligand with its biological target. Receptors and enzymes are chiral environments, and the binding affinity and subsequent biological efficacy of a chiral ligand can vary substantially between its enantiomers. This is because the precise three-dimensional arrangement of atoms in a molecule dictates how effectively it can fit into and interact with the binding site of a protein.

The stereochemical configuration of this compound at its chiral center(s) would be expected to play a role in its molecular recognition by any potential target. Different stereoisomers could exhibit different binding affinities, modes of interaction, and ultimately, different levels of biological activity or efficacy. This phenomenon of stereoselectivity is well-established in molecular pharmacology. For instance, studies on other chiral compounds targeting enzymes like succinate dehydrogenase have demonstrated significant differences in the toxicity and binding energy between enantiomers.

However, specific data detailing how the stereochemistry of this compound influences its binding to particular receptors or its ligand efficacy is not available in the reviewed literature. Research would be required to synthesize and evaluate the different stereoisomers of this compound to understand the impact of stereochemistry on its molecular recognition and potential biological effects.

Mechanistic Elucidation of Cybl 8e S Biological Action at Subcellular and Cellular Levels

Analysis of Cybl 8E's Interaction with Specific Adrenergic Signaling Pathways

While this compound is characterized as a beta-adrenoceptor antagonist, detailed research findings specifically analyzing its interaction with individual adrenergic signaling pathways (e.g., β1, β2, β3 mediated pathways) at a granular level are not available in the provided search results. Beta-adrenoceptors are G protein-coupled receptors that, upon activation, typically stimulate adenylyl cyclase via Gs proteins, increasing intracellular cAMP levels. Antagonists like this compound would be expected to inhibit this process, but specific data demonstrating this effect for this compound was not found.

Investigations into this compound Binding Dynamics in Isolated Tissue and Cell Line Models

Pharmacological Characterization of this compound as a Beta-Adrenoceptor Antagonist

This compound has been pharmacologically characterized as a beta-adrenoceptor antagonist. Result suggests it may have activity as a beta 3 antagonist and potential utility in treating urological disorders. Result mentions a synthesis study of an iodinated analogue of Carazolol, referring to this compound as a beta-adrenoceptor antagonist, implying structural and functional similarity to known beta-blockers like Carazolol. However, comprehensive pharmacological data, such as potency (IC50 or EC50 values in functional assays), selectivity profiles across different adrenoceptor subtypes (β1, β2, β3, α1, α2), or data from in vitro or in vivo pharmacological studies demonstrating its antagonist effects on physiological responses mediated by beta-adrenoceptors, were not found in the search results.

Advanced Analytical Techniques and Computational Approaches in Cybl 8e Research

Spectroscopic Characterization Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in determining the chemical structure and assessing the purity of a newly synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for a compound like Cybl 8E. NMR provides detailed information about the atomic framework and connectivity, while MS determines the molecular weight and elemental composition. IR spectroscopy helps identify the presence of specific functional groups within the molecule. For purity assessment, quantitative NMR (qNMR) or hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used.

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatography is essential for separating this compound from reaction byproducts and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification (preparative HPLC) and purity assessment (analytical HPLC). The choice of a stationary phase (e.g., C18) and a mobile phase is optimized to achieve the best separation. nih.gov Gas Chromatography (GC) might be used if this compound is volatile and thermally stable. These methods allow for the isolation of the compound at a high degree of purity, which is crucial for subsequent biological and analytical testing.

Development and Optimization of Radioligand Binding Assays for this compound

Radioligand binding assays are the gold standard for measuring the affinity of a compound for its target receptor. creative-bioarray.comgiffordbioscience.com To study this compound, one would typically develop a competition binding assay. oncodesign-services.com In this setup, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor source (e.g., cell membranes) and varying concentrations of the unlabeled test compound (this compound). creative-bioarray.com The ability of this compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. giffordbioscience.comoncodesign-services.com Assay conditions, such as incubation time, temperature, and buffer composition, would be optimized to ensure reliable and reproducible results. giffordbioscience.com

Computational Chemistry and Molecular Modeling of this compound-Receptor Complexes

Computational methods provide valuable insights into how this compound might interact with its biological target at a molecular level, guiding further drug design and optimization. pnnl.govanl.gov

Ligand Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Using software like AutoDock or FlexX, this compound would be docked into the binding site of its target protein. mdpi.comresearchgate.net The simulation calculates the binding energy for different poses, and the lowest energy conformation is predicted as the most likely binding mode. mdpi.com This provides hypotheses about key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. rsc.org An MD simulation of the this compound-receptor complex, generated from docking, would be performed using software like GROMACS or OpenMM. mdpi.comed.ac.uknih.gov This technique allows for the analysis of the stability of the binding pose, the flexibility of the receptor and ligand, and the role of solvent molecules. researchgate.net It provides a more dynamic and realistic view of the binding event compared to static docking poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of analogs of this compound, a QSAR model could be developed to predict the binding affinity based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). cresset-group.comresearchgate.net These models, once validated, can be used to virtually screen new, un-synthesized compounds and prioritize the design of molecules with potentially improved activity. nih.govnih.gov

Emerging Research Directions and Pre Clinical Explorations of Cybl 8e

Design and Synthesis of Next-Generation Cybl 8E Analogues

The design and synthesis of analogues of a chemical compound like this compound are fundamental to exploring its structure-activity relationships and potentially enhancing its properties or identifying new applications. The asymmetric synthesis of this compound itself has been achieved in a four-step process starting from 4-hydroxycarbazole (B19958). molaid.com This established synthetic route provides a basis for designing and creating related compounds.

Research into next-generation analogues would likely involve targeted modifications to the core structure of this compound. This could include alterations to the carbazole (B46965) moiety, variations in the hydroxypropoxy linker, or modifications of the iodinated propenyl group. Such structural changes aim to investigate their impact on the compound's physical, chemical, and biological interactions.

The synthesis of these analogues would employ established organic chemistry techniques, potentially building upon the asymmetric synthesis reported for this compound. molaid.com Techniques such as coupling reactions, functional group interconversions, and stereoselective synthesis would be crucial in constructing these new molecular entities. Characterization using spectroscopic methods (e.g., NMR, Mass Spectrometry, IR) and analytical techniques (e.g., HPLC) would be essential to confirm the structure and purity of synthesized analogues.

While specific research findings on this compound analogues are not widely detailed in the provided search results, the general approach to analogue design in medicinal chemistry and chemical biology involves systematic structural variations to probe interactions with biological targets or to improve desired characteristics. Studies on other compound classes, such as longifolene-derived diacylhydrazine compounds, illustrate this approach, where novel derivatives are designed and synthesized to evaluate their activity (e.g., antifungal activity) and establish structure-activity relationships through methods like molecular docking. acs.org Similarly, research on vitamin E analogues highlights how modifications can lead to compounds with targeted activity, such as inhibiting mitochondrial complex II. aacrjournals.orgresearchgate.net

Development of Innovative Methodologies for Studying Ligand-Receptor Interactions utilizing this compound

Understanding the detailed interactions between ligands and receptors is fundamental in many areas of biological and pharmaceutical research. Innovative methodologies are constantly being developed to provide higher resolution, sensitivity, and throughput in studying these interactions. springernature.comfrontiersin.orggithub.com this compound, with its distinct chemical structure, could potentially be utilized in the development or application of such methodologies.

One area where this compound could be relevant is in the development of novel biosensing techniques. The incorporation of a molecule like this compound onto a biosensor surface could create a platform for studying its interaction with a target receptor in real-time. Optical biosensor kinetics analysis, for instance, is a promising methodology for determining the quantitative properties of ligand-receptor interactions. springernature.com this compound's structural features might allow for specific immobilization strategies on biosensor surfaces.

Furthermore, the iodinated group in this compound could be exploited for techniques involving radioisotope labeling or for facilitating detection in mass spectrometry-based approaches to study ligand-receptor complexes. Co-immunoprecipitation or pull-down assays using a tagged version of this compound could be developed to isolate and identify its binding partners.

Advanced spectroscopic techniques, such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET), could be adapted to study the binding kinetics and conformational changes associated with this compound interacting with its target receptors. springernature.com The design of fluorescent or other spectroscopically active analogues of this compound could be part of developing such methodologies.

The provided search results highlight the importance and ongoing development of methods for studying ligand-receptor interactions springernature.comfrontiersin.orggithub.com, including techniques like single-cell RNA sequencing to infer cell-cell communication based on ligand-receptor pairs frontiersin.orggithub.com and biosensor analysis. springernature.com While this compound is not explicitly mentioned in the context of developing these general methodologies, its unique structure could make it a valuable tool compound for testing and validating new approaches or for specific applications where its properties are advantageous.

Potential Research Avenues for Unexplored Molecular Targets Modulated by this compound

Beyond potential interactions with the adrenergic system, the complex structure of this compound suggests that it might interact with other unexplored molecular targets. Identifying these targets is crucial for understanding the full spectrum of this compound's potential biological effects and for discovering new therapeutic or research applications.

High-throughput screening approaches could be employed to identify novel protein targets that bind to this compound. This could involve screening against libraries of purified proteins or using cell-based assays designed to detect interactions or functional modulation of specific pathways.

Affinity chromatography or activity-based protein profiling using a modified this compound molecule could be used to isolate and identify proteins that bind to the compound in complex biological mixtures. Subsequent mass spectrometry analysis would reveal the identity of these potential targets.

Given that some carbazole derivatives have shown anti-cancer properties ontosight.ai, research could focus on exploring whether this compound modulates targets involved in cell proliferation, apoptosis, or angiogenesis. Studies on mitochondrial complex II (succinate dehydrogenase, SDH), for instance, have shown it to be a target for certain anti-cancer agents and involved in apoptosis induction. aacrjournals.orgresearchgate.netnih.govmolbiolcell.org While this compound's structure is different from known complex II inhibitors like vitamin E analogues or flutolanil (B150245) acs.orgaacrjournals.orgresearchgate.netmdpi.com, its potential interaction with mitochondrial proteins or other enzymes involved in cellular metabolism could be investigated.

The iodinated moiety might also suggest potential interactions with proteins involved in thyroid hormone metabolism or transport, although this is speculative without further data. ontosight.ai

Q & A

Basic Research Questions

Q. How should a research question for studying Cybl 8E be formulated to ensure scientific rigor?

- Methodological Guidance :

- Define the independent (e.g., concentration, temperature) and dependent variables (e.g., reactivity, stability) explicitly. Include specific identifiers for this compound (e.g., IUPAC name, CAS number) and related compounds .

- Avoid broad questions; narrow the scope to testable hypotheses (e.g., "How does pH affect the hydrolysis kinetics of this compound in aqueous solutions?"). Use precise terminology and avoid ambiguous phrasing .

- Validate the question’s relevance by aligning it with gaps in existing literature (e.g., incomplete mechanistic studies or conflicting thermodynamic data) .

Q. What experimental design principles are critical for reproducible studies on this compound?

- Methodological Guidance :

- Document all experimental parameters (e.g., solvent purity, instrumentation calibration) to enable replication. For novel synthetic routes, provide step-by-step protocols, including purification methods (e.g., HPLC conditions) .

- Use control experiments (e.g., blank reactions, reference compounds) to isolate this compound’s behavior from external variables. Include triplicate trials to assess reproducibility .

- Follow guidelines for reporting characterization data (e.g., NMR spectra with integration values, HRMS peaks) to verify compound identity and purity .

Q. What data collection methods are suitable for analyzing this compound’s physicochemical properties?

- Methodological Guidance :

- Quantitative : Employ spectroscopic (UV-Vis, IR), chromatographic (HPLC, GC), or thermodynamic (DSC, TGA) techniques. Ensure raw data is archived with metadata (e.g., instrument settings, ambient conditions) .

- Qualitative : Use crystallography or computational modeling (e.g., DFT) to explore structural features. Pair with peer validation to reduce subjective interpretation .

- For kinetic studies, integrate time-resolved data collection (e.g., aliquots analyzed at fixed intervals) to capture reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s reactivity?

- Methodological Guidance :

- Perform meta-analysis of existing studies to identify methodological discrepancies (e.g., solvent polarity, catalyst loading). Replicate key experiments under standardized conditions .

- Apply error analysis frameworks (e.g., propagation of uncertainty) to quantify variability in measurements (e.g., rate constants, yield percentages) .

- Use multivariate statistical tools (e.g., PCA) to isolate factors contributing to divergent results .

Q. What strategies optimize experimental parameters for this compound’s large-scale synthesis without compromising yield?

- Methodological Guidance :

- Conduct fractional factorial design (FFD) experiments to identify critical variables (e.g., temperature, stoichiometry). Use response surface methodology (RSM) to model optimal conditions .

- Monitor scalability challenges (e.g., heat transfer inefficiencies) via pilot-scale trials. Compare micro- and macro-scale kinetics to adjust reaction timelines .

- Characterize intermediates rigorously to detect byproducts early. Implement in-situ monitoring (e.g., PAT tools) for real-time adjustments .

Q. How can interdisciplinary approaches enhance understanding of this compound’s biological interactions?

- Methodological Guidance :

- Combine biochemical assays (e.g., enzyme inhibition studies) with computational docking simulations to predict binding affinities. Validate with crystallographic data .

- Use omics techniques (e.g., metabolomics) to profile this compound’s cellular effects. Cross-reference with toxicological databases to assess safety margins .

- Collaborate with material scientists to explore this compound’s applications in drug delivery systems (e.g., nanoparticle encapsulation efficiency studies) .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound-related data in academic publications?

- Methodological Guidance :

- Use tables to summarize comparative data (e.g., kinetic parameters under varying conditions). Include error margins and statistical significance indicators (e.g., p-values) .

- For complex datasets (e.g., spectroscopic time-series), provide raw data in supplementary materials with clear file-naming conventions (e.g., “Cybl8E_NMR_25C.csv”) .

- Adhere to journal-specific formatting for figures (e.g., vector graphics for schematics, 300 dpi resolution for micrographs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.